2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine
Description
2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a 5-bromo-substituted thiophene ring at the 2-position. This structure combines the electron-rich imidazo[1,2-a]pyridine scaffold, known for its pharmacological and photophysical applications, with the sulfur-containing thienyl group, which enhances π-conjugation and electronic diversity.
Properties
Molecular Formula |
C11H7BrN2S |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7BrN2S/c12-10-5-4-9(15-10)8-7-14-6-2-1-3-11(14)13-8/h1-7H |
InChI Key |
PCLHOEDIIPVWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines generally involves the condensation of 2-aminopyridines with aldehydes or other carbonyl compounds, often combined with alkynes or isonitriles in multicomponent reactions. These methods allow for the introduction of various substituents at the 2- and 3-positions of the imidazo ring, which can include heteroaryl groups such as 5-bromo-2-thienyl.
Key synthetic approaches include:
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction : This three-component reaction involves 2-aminopyridine, an aldehyde, and an isonitrile, facilitating the rapid construction of substituted imidazo[1,2-a]pyridines under mild conditions, often catalyzed by acids or metal catalysts. Metal-free versions have also been developed for environmental friendliness.
Condensation with 2-Aminopyridine and Aldehydes : Direct condensation of 2-aminopyridine with aromatic aldehydes, followed by cyclization, is a classical method. This can be promoted by acid catalysis or microwave-assisted protocols, sometimes in the presence of halogenated aldehydes or halogen-substituted intermediates to introduce bromine functionality.
Oxidative Cyclization : Intermolecular oxidative cyclization of nitroalkenes or other activated alkenes with 2-aminopyridines can also yield imidazo[1,2-a]pyridines with various substituents, including halogenated heteroaryl groups.
Transition-Metal Catalyzed Reactions : Copper, palladium, and bismuth catalysts have been employed to facilitate C–H activation, cyclization, and coupling steps, enabling regioselective synthesis of substituted imidazo[1,2-a]pyridines. For example, Pd(OAc)2 catalysis has been used for vinylation and functionalization steps.
Specific Preparation of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine
Data Table: Summary of Preparation Methods for 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine
| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed condensation | 2-Aminopyridine + 5-bromo-2-thiophenecarboxaldehyde | p-Toluenesulfonic acid or Perchloric acid | 100–150 °C, 12–24 h, sealed tube | 60–85 | Classical approach, metal-free |
| Groebke–Blackburn–Bienaymé MCR | 2-Aminopyridine + 5-bromo-2-thiophenecarboxaldehyde + isonitrile | Acid catalyst or metal triflate (Bi(OTf)3) | 100–150 °C, overnight | 65–80 | Multicomponent, allows 3-substitution |
| Copper-catalyzed domino A3 coupling | 2-Aminopyridine + aldehyde + alkyne | Cu catalyst + sodium ascorbate | 50 °C, 6–14 h | 70–87 | Green, mild conditions, scalable |
| Microwave-assisted condensation | 2-Aminopyridine + aldehyde | Acid catalyst | Microwave, minutes to hours | 70–80 | Rapid synthesis, energy efficient |
Chemical Reactions Analysis
2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM): This compound (CAS: 34658-66-7) has bromine at position 6 of the imidazo[1,2-a]pyridine core and a 4-bromophenyl group at position 2.
- 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine : The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects, contrasting with the electron-donating thienyl group in the target compound. This difference may alter photophysical properties and metabolic stability .
- Its lack of extended conjugation reduces fluorescence intensity compared to thienyl-substituted analogs .
Photophysical Properties
- HIPS-Br (2-(20-hydroxyphenyl)imidazo[1,2-a]pyridine with para-bromo substitution) exhibits excited-state intramolecular proton transfer (ESIPT), yielding a large Stokes shift (~180 nm).
- Styryl dyes derived from imidazo[1,2-a]pyridinium salts show strong fluorescence, suggesting the target compound’s bromothienyl substituent could be exploited in similar fluorophore designs .
Biological Activity
2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine typically involves the reaction of imidazo[1,2-a]pyridine derivatives with 5-bromo-2-thiophenecarboxaldehyde. The reaction conditions often include the use of solvents such as DMF or DMSO under reflux conditions, followed by purification through column chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating significant antiproliferative effects .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine | MDA-MB-231 | 3.2 | Induction of apoptosis via Bax/Bcl-2 modulation |
| 8h | H5N1 Virus | 0.5 | Inhibition of viral replication |
Antiviral Activity
Another area of interest is the antiviral activity against influenza viruses. Certain imidazo[1,2-a]pyridine derivatives have shown promising results against H5N1 and SARS-CoV-2 viruses. For example, a related compound demonstrated over 90% inhibition at concentrations as low as 0.5 µmol/μL . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can enhance antiviral properties.
The mechanisms underlying the biological activities of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine are multifaceted:
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
- Viral Inhibition : The antiviral effects are likely mediated through direct interaction with viral proteins or interference with viral replication processes .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of imidazo[1,2-a]pyridine derivatives:
-
Breast Cancer Study : A study involving MDA-MB-231 cells reported significant reductions in cell viability and migration upon treatment with imidazo[1,2-a]pyridine derivatives. The most active compounds were further analyzed for their effects on apoptosis markers.
"The relative levels of pro-apoptotic Bax expression increased significantly in treated cells" .
- Antiviral Evaluation : Another study focused on the antiviral properties against H5N1 virus showed that specific derivatives could inhibit viral replication effectively, suggesting their potential as therapeutic agents during influenza outbreaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
